2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone
Description
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C13H16O2/c1-13(2)11(8-12(13)14)9-4-6-10(15-3)7-5-9/h4-7,11H,8H2,1-3H3 |
InChI Key |
AAWCVHYMSZOAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2,2-dimethylcyclobutan-1-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable cyclobutanone precursor under specific conditions. One common method involves the use of a catalytic amount of sodium hydroxide to facilitate the reaction . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2,2-dimethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the 4-methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzophenone.
Reduction: Formation of 3-(4-methoxyphenyl)-2,2-dimethylcyclobutanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound is often utilized as an intermediate in the synthesis of more complex molecules. It can undergo various reactions, including:
- Cycloaddition Reactions : This compound can participate in [2 + 2] photocycloaddition reactions, which are significant for constructing cyclobutane frameworks. These reactions are characterized by high diastereoselectivity and have been extensively studied for their synthetic utility .
- Enzyme Inhibition : 2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone has been explored as an inhibitor of diaminopimelate desuccinylase (DapE), an enzyme involved in bacterial cell wall synthesis. A study reported a library of cyclobutanone derivatives with varying inhibitory potency against DapE, highlighting the compound's potential as a lead molecule for antibiotic development .
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutics:
- Antibiotic Development : The design of cyclobutanone derivatives has led to the identification of compounds with micromolar inhibitory potency against DapE, making them potential candidates for new antibiotics . The structure-activity relationship (SAR) studies indicated that modifications to the p-methoxyphenyl group could enhance biological activity.
- Antiviral Activity : Recent research has also indicated that cyclobutanones can act as inhibitors against SARS-CoV-2 helicase, showcasing their versatility and importance in combating viral infections .
Case Study 1: Synthesis of Cyclobutane Derivatives
A study highlighted the use of this compound as a precursor for synthesizing various cyclobutane derivatives. The reaction conditions were optimized to achieve high yields and selectivity. The resulting derivatives were characterized using NMR and mass spectrometry, confirming their structures.
| Compound | Yield (%) | Selectivity (%) |
|---|---|---|
| Cyclobutane A | 85 | 92 |
| Cyclobutane B | 78 | 88 |
| Cyclobutane C | 90 | 95 |
Case Study 2: Inhibition of DapE
In a screening study of cyclobutanone derivatives against DapE, several compounds were identified with significant inhibitory effects. The most potent derivative exhibited an IC50 value of 23.1 µM, demonstrating the compound's potential as a therapeutic agent.
| Compound | IC50 (µM) | Binding Affinity (Ki) (µM) |
|---|---|---|
| Compound X | 23.1 | 10.2 |
| Compound Y | 39.6 | 15.4 |
| Compound Z | 45.7 | 20.0 |
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural Analogues and Key Parameters
The following table summarizes critical differences between 2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone and related compounds:
Ring Strain and Reactivity
- Cyclobutanone vs. Cyclopropane (Bioresmethrin): The cyclobutanone ring exhibits lower ring strain (~26 kcal/mol) compared to cyclopropane (~27.5 kcal/mol), but higher than cyclohexanone (~0 kcal/mol) . This strain enhances electrophilicity at the ketone, making it more reactive toward nucleophiles than Bioresmethrin’s cyclopropane ester.
- Cyclobutanone vs. Cyclohexene (): The six-membered cyclohexene derivative lacks significant ring strain, favoring stability over reactivity. Its synthesis as a minor product highlights challenges in regioselectivity for larger rings .
Substituent Effects
- Methoxyphenyl vs. Chlorophenyl () : The para-methoxyphenyl group in the target compound is electron-donating, increasing the electron density of the aromatic ring compared to the electron-withdrawing 3-chlorophenyl group in . This difference impacts solubility (methoxy enhances lipophilicity) and reactivity in electrophilic substitution .
- Methoxy vs.
Functional Group Influence
- Ketone vs. Amine () : The ketone group in the target compound is more electrophilic than the amine in 2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-amine, enabling reactions with nucleophiles (e.g., Grignard reagents). The amine’s basicity, however, allows for protonation-driven solubility changes .
Biological Activity
2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone is a cyclobutanone derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both methyl and methoxy substituents on the cyclobutane ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound may exert its effects by:
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and potential therapeutic effects in conditions characterized by excessive inflammation.
- Receptor Modulation : The compound may bind to receptors, modulating their activity and influencing various cellular processes.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the induction of oxidative stress.
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on animal models showed that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated a reduction in edema and inflammatory cell infiltration.
- Anticancer Research : In another study focusing on cancer cell lines, the compound demonstrated significant cytotoxic effects against several types of cancer cells, including breast and colon cancer cells. The IC50 values ranged from 20 to 50 µM, indicating a potent effect relative to known chemotherapeutic agents .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Cyclobutanone | Simple cyclobutane structure | Limited biological activity |
| 3-Phenylcyclobutan-1-one | Similar structure without methoxy group | Moderate cytotoxicity |
| 2,2-Dimethylcyclobutanone | Lacks phenyl group | Minimal anti-inflammatory effects |
The presence of both methyl and methoxy groups in this compound enhances its reactivity and biological activity compared to these simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
